2-Cyano-4-(3-methylphenyl)phenol
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Overview
Description
2-Cyano-4-(3-methylphenyl)phenol is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group (-CH₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenylboronic acid with 2-cyanophenol under Suzuki–Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted phenols .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the preparation of salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions. This process involves the use of anhydrides as dehydrating agents and alkaline solutions for hydrolysis . The industrial process is designed to be efficient, with high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group (-NH₂) under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Aminophenols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Cyano-4-(3-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-methylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This can affect the compound’s ability to interact with enzymes, receptors, or other biological molecules. The hydroxyl group can form hydrogen bonds, further influencing the compound’s interactions and stability .
Comparison with Similar Compounds
Similar Compounds
2-Cyanophenol: Lacks the methyl group, making it less hydrophobic.
4-Methylphenol:
3-Methylphenylboronic acid: Used as a precursor in the synthesis of 2-Cyano-4-(3-methylphenyl)phenol.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both the cyano and hydroxyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
2-hydroxy-5-(3-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVZKDOTMLZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684611 |
Source
|
Record name | 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-10-4 |
Source
|
Record name | 4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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